Physicochemical Property Comparison: 2-Phenyl-2,5,6,7-tetrahydro-4H-1,2,3-benzotriazol-4-one vs. 1H-Benzotriazole
2-phenyl-2,5,6,7-tetrahydro-4H-1,2,3-benzotriazol-4-one (CAS 97507-52-3) exhibits a predicted water solubility of 60.54 mg/L (EPA T.E.S.T.) and 7349.7 mg/L (EPI Suite) [1]. In contrast, the parent 1H-benzotriazole (CAS 95-14-7) has a reported experimental water solubility of 20 g/L at 20 °C [2]. The presence of the phenyl and tetrahydro-4-one moieties in the target compound significantly alters its hydrophilic-lipophilic balance compared to the simpler, more water-soluble 1H-benzotriazole. This difference is critical for applications requiring specific partitioning behavior or organic solvent compatibility.
| Evidence Dimension | Water Solubility |
|---|---|
| Target Compound Data | 60.54 mg/L (EPA T.E.S.T. estimate); 7349.7 mg/L (EPI Suite estimate) |
| Comparator Or Baseline | 1H-Benzotriazole: 20 g/L (experimental) |
| Quantified Difference | Target compound is significantly less water-soluble than 1H-benzotriazole (difference of up to ~330-fold based on EPA T.E.S.T. estimate). |
| Conditions | EPA T.E.S.T. and EPI Suite computational predictions vs. experimental measurement at 20 °C |
Why This Matters
The substantial difference in water solubility is a key differentiator for procurement when selecting a benzotriazole for applications in non-aqueous media or when lipophilic character is desired.
- [1] Chemchart.com. 2-phenyl-2,5,6,7-tetrahydro-4H-1,2,3-benzotriazol-4-one (97507-52-3). Estimated Properties via EPA T.E.S.T. and EPI Suite. View Source
- [2] 1H-Benzotriazole. PubChem Compound Summary. National Center for Biotechnology Information. View Source
